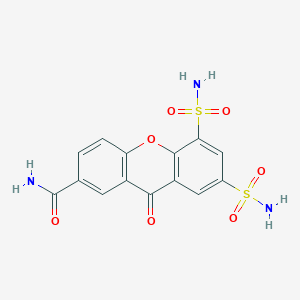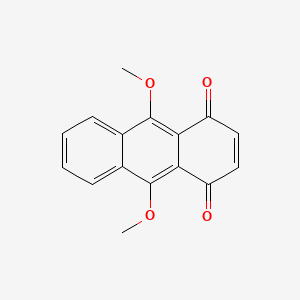![molecular formula C14H15N3 B14664466 [9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile CAS No. 40252-62-8](/img/structure/B14664466.png)
[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile is a chemical compound known for its unique structure and properties It contains a dimethylamino group attached to a nona-tetraenylidene chain, which is further connected to a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile typically involves the reaction of dimethylamine with a nona-tetraenylidene precursor, followed by the introduction of the propanedinitrile group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the product. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halogens. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced products, and substituted compounds. These products can have different properties and applications, making this compound a versatile compound for various chemical transformations .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities, protein-ligand interactions, and other biochemical processes .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of [9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetraenylidene chain can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile: Known for its unique structure and versatile applications.
[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]butanedinitrile: Similar structure with a butanedinitrile group, used in similar applications.
[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]pentanedinitrile: Contains a pentanedinitrile group, offering different properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
40252-62-8 |
|---|---|
Fórmula molecular |
C14H15N3 |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
2-[9-(dimethylamino)nona-2,4,6,8-tetraenylidene]propanedinitrile |
InChI |
InChI=1S/C14H15N3/c1-17(2)11-9-7-5-3-4-6-8-10-14(12-15)13-16/h3-11H,1-2H3 |
Clave InChI |
QJWQIRFHNSWGGR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CC=CC=CC=CC=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


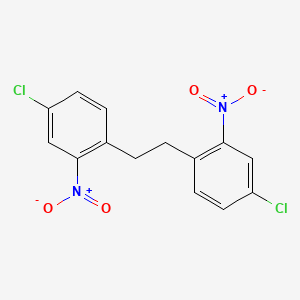
![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)

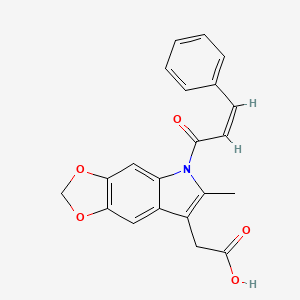



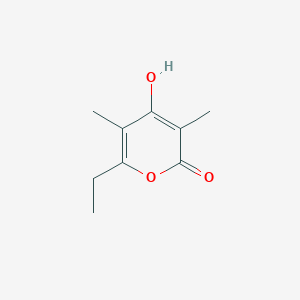

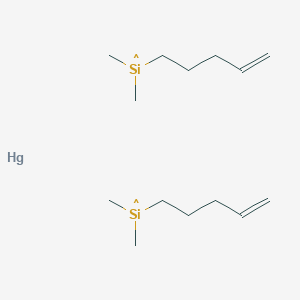
![Lithium, [1-(trimethylsilyl)ethenyl]-](/img/structure/B14664436.png)
